molecular formula C9H17F3N2O B1477438 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine CAS No. 2098088-83-4

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine

Cat. No.: B1477438
CAS No.: 2098088-83-4
M. Wt: 226.24 g/mol
InChI Key: NXAXHTWNTCPLGD-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H17F3N2O and its molecular weight is 226.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Trifluoromethyl-Containing Compounds

The chemical structure of 3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine plays a crucial role in the synthesis of trifluoromethyl-containing compounds. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, closely related to the discussed compound, are synthesized from corresponding 3-benzyloxy-β-lactams and transformed into new building blocks. These blocks are precursors for constructing CF3-containing aminopropanes, aziridines, and various cyclic compounds through chlorination and subsequent reactions (Dao Thi et al., 2018).

Synthesis of Amino Acid Derivatives

Another application involves the synthesis of chiral donor–acceptor azetines, which are synthesized through [3+1]-cycloaddition of enoldiazoacetates with aza-ylides. These compounds facilitate the formation of amino acid derivatives, including peptides and natural products, showcasing a broad spectrum of applications in chemistry and biology (Marichev et al., 2019).

Antimicrobial and Antitubercular Activities

Derivatives of azetidinones, synthesized from compounds structurally similar to this compound, have shown promising results in antimicrobial and antitubercular activities. These compounds, through various synthetic pathways, contribute to the development of new therapeutic agents (Chandrashekaraiah et al., 2014).

Synthesis of Energetic Compounds

The compound's chemistry is also applicable in the synthesis of energetic materials. N- and O-trifluoroacetylation, a method involving similar chemical functionalities, is used to protect groups under nitration conditions, leading to the synthesis of high-energy compounds (Bellamy et al., 2007).

Medicinal Chemistry

In medicinal chemistry, the azetidine group, similar to the one found in this compound, is crucial for synthesizing azetidine-3-amines. This synthesis, starting from commercial materials, offers a straightforward method for introducing azetidine into pharmacologically active compounds, enhancing their medicinal potential (Wang & Duncton, 2020).

Properties

IUPAC Name

3-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O/c1-2-15-8(9(10,11)12)6-14(7-8)5-3-4-13/h2-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAXHTWNTCPLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CN(C1)CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
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3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
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3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
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3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
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3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine
Reactant of Route 6
3-(3-Ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-amine

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